3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
Description
3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-bromophenyl group at position 3 and a 3,4-dimethoxybenzoate ester at position 5.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFJFOGJZGUNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approaches
The chromenone scaffold is typically synthesized via acid- or base-catalyzed condensation of salicylaldehyde derivatives with β-keto esters. For this compound, 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one serves as the intermediate.
Reaction Mechanism :
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Aldol Condensation : Salicylaldehyde analogs react with ethyl acetoacetate in the presence of piperidine or acetic acid to form the chromenone backbone.
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Cyclization : Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) yields the 4-chromenone structure.
Optimization Insights :
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Solvent Systems : Ethanol or toluene are preferred for their ability to dissolve both aromatic aldehydes and β-keto esters.
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Catalyst Selection : Piperidine enhances reaction rates compared to weaker bases, achieving yields >75%.
Esterification with 3,4-Dimethoxybenzoic Acid
Coupling Reagent Systems
The final step involves esterifying the 7-hydroxyl group of the chromenone intermediate with 3,4-dimethoxybenzoic acid. Key reagent systems include:
3.1.1 DCC/DMAP Protocol
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Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
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Conditions : 0°C to room temperature, 12–24 hours.
3.1.2 EDC/HOBt Protocol
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
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Conditions : Room temperature, 6–8 hours.
3.1.3 Industrial-Scale Adaptations
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Continuous Flow Reactors : Reduce reaction time to 2 hours with 90% yield by enhancing mixing and heat transfer.
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Solvent-Free Systems : Microwave-assisted esterification minimizes waste and improves energy efficiency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key peaks include δ 8.2 ppm (chromenone C3-H) and δ 3.9 ppm (methoxy groups).
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HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water 70:30).
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromophenyl group may enhance binding affinity to certain enzymes or receptors, while the dimethoxybenzoate ester can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromenone Derivatives with Alkoxy Substituents
Compounds 7 and 8 (Molecules, 2010) are chromen-4-one derivatives with 4-chlorobutoxy and 4-iodobutoxy chains, respectively, at position 6. Key differences from the target compound include:
- Substituent Type : Ether linkages (butoxy chains) vs. ester linkages (3,4-dimethoxybenzoate).
- Synthetic Yields : Compound 7 (61%) and 8 (90%) demonstrate efficient synthesis, suggesting that introducing bulky groups at position 7 is feasible.
Table 1: Comparison of Chromenone Derivatives
| Compound | Substituent at Position 7 | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzoate | N/A | Ester, Bromophenyl |
| Compound 7 (Molecules) | 4-Chlorobutoxy | 61 | Ether, Chloroalkyl |
| Compound 8 (Molecules) | 4-Iodobutoxy | 90 | Ether, Iodoalkyl |
Oxadiazole Derivatives with Bromophenyl and Dimethoxyphenyl Groups
Two oxadiazole derivatives, IIIa and IIIb (Journal of Applied Pharmaceutical Science, 2020), share the 4-bromophenyl and 3,4-dimethoxyphenyl substituents. Key findings:
- Anti-Inflammatory Activity : At 100 mg/kg, IIIa and IIIb reduced carrageenan-induced paw edema by 59.5% and 61.9%, respectively, comparable to indomethacin (64.3%).
- Toxicity : Severity Index (SI) values for IIIa (0.75) and IIIb (0.83) were lower than indomethacin (2.67), indicating improved safety profiles.
- Structural Insights: The oxadiazole scaffold differs from the chromenone core but retains bromophenyl and methoxy groups, underscoring the importance of these substituents in bioactivity .
Table 2: Anti-Inflammatory Activity of Oxadiazole Derivatives
| Compound | Substituents | % Inhibition (20 mg/kg) | SI Value |
|---|---|---|---|
| IIIa | 4-Bromophenyl, 4-Chlorophenyl | 59.5 | 0.75 |
| IIIb | 4-Bromophenyl, 3,4-Dimethoxyphenyl | 61.9 | 0.83 |
| Indomethacin | Reference NSAID | 64.3 | 2.67 |
Positional Isomer: 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
A positional isomer (PubChem, 2004) substitutes the 4-bromophenyl group with a 2-bromophenoxy group. While bioactivity data are unavailable, this highlights how substitution patterns influence:
- Electronic Effects : The para-bromo group in the target compound may enhance electron withdrawal compared to ortho-substitution.
- Steric Effects: Phenoxy vs.
Key Research Findings and Implications
Substituent-Driven Bioactivity: Bromophenyl and dimethoxy groups are recurrent in active compounds across scaffolds (chromenones, oxadiazoles), suggesting their role in enhancing anti-inflammatory effects.
Toxicity Profiles : Lower SI values in oxadiazoles with dimethoxy groups imply that these substituents may reduce toxicity, a hypothesis warranting validation for the target compound.
Synthetic Feasibility: High yields for alkoxy-substituted chromenones (e.g., 61–90%) suggest that synthesizing the target compound’s ester linkage is achievable.
Biological Activity
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a chromenone derivative with potential biological activities. Its unique structure, featuring a bromophenyl group and a chromenone core, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews its biological activity based on diverse research findings.
- IUPAC Name: [3-(4-bromophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
- Chemical Formula: C24H17BrO6
- Molecular Weight: 481.29 g/mol
- CAS Number: 618389-18-7
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Interaction: The chromenone core can intercalate with DNA, potentially inhibiting replication and transcription.
- Enzyme Inhibition: The bromophenyl group may enhance binding affinity to enzymes or receptors, while the dimethoxybenzoate ester can modulate solubility and bioavailability.
- Antioxidant Activity: The compound may exhibit free radical scavenging properties, contributing to its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of chromenones can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7) and other cancer models. The cytotoxicity may be attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory pathways. In vitro studies have indicated moderate inhibition of COX-2 and LOX enzymes by similar chromenone derivatives.
Antimicrobial Activity
Chromone derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data for this compound is limited.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | Structure | Moderate | Moderate | Low |
| 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | Structure | High | Moderate | Moderate |
The presence of the bromine atom in this compound enhances its reactivity compared to chlorinated or fluorinated analogs.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related chromenone compounds on MCF-7 cells, revealing IC50 values indicative of significant anticancer potential.
- Enzyme Inhibition Assays : Another study assessed the inhibition of COX and LOX enzymes by chromenone derivatives, finding varying degrees of inhibition that correlate with structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
